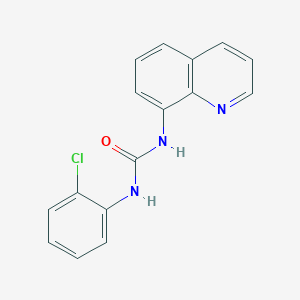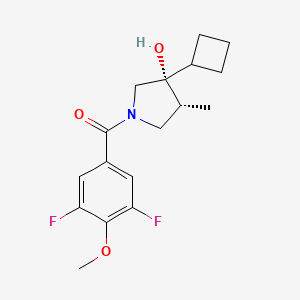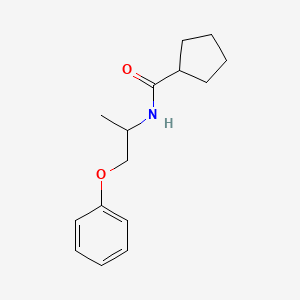![molecular formula C18H19FN2O3S B5556188 (3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)
(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of highly specialized organic molecules featuring a complex structure incorporating elements such as a thiazole ring, a pyrrolidine ring, and fluorophenyl groups. These structural motifs are frequently encountered in compounds explored for their potential pharmacological properties, given their ability to interact with biological targets through a variety of mechanisms.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For related compounds, synthesis can involve condensation reactions, decarboxylative condensation, and cyclization steps to introduce the desired functional groups and achieve the complex cyclic structures characteristic of these molecules (Mickevičius et al., 2009).
Molecular Structure Analysis
Detailed structure examination of similar compounds is typically carried out using techniques like MS, IR, 1H, and 13C NMR spectroscopy. Advanced NMR techniques and molecular modeling help in understanding the conformation, configuration, and substituent effects on the molecule. This structural analysis is crucial for elucidating the molecule's potential interactions and stability (Mickevičius et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For instance, the thiazole and pyrrolidine components can participate in various chemical reactions, including cycloadditions and substitutions, which are essential for further functionalization or for the compound's biological activity (Cardoso et al., 2006).
Applications De Recherche Scientifique
Cyclopalladated Complexes in Photophysics
Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate, creating novel dimeric complexes, exhibits potential in photophysical applications. These complexes show intense absorption and fluorescence in solution, indicating their utility in photophysical studies and materials science (Mancilha et al., 2011).
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores demonstrates the ability to function as fluorescent pH sensors. These sensors, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), can detect acidic and basic organic vapors, highlighting their significance in chemical sensing and environmental monitoring (Yang et al., 2013).
Anticancer Agent Potential
Pyridine-thiazole hybrid molecules show high antiproliferative activity against various cancer cell lines. This suggests their potential as anticancer agents, especially due to their selectivity for cancer cells over normal cells (Ivasechko et al., 2022).
Alkylation and Ring Closure Reactions
Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions leads to the creation of a diverse library of compounds. This versatility in chemical reactions signifies its importance in synthetic chemistry (Roman, 2013).
Synthesis of Highly Substituted Thiazolo[3,2-a]pyridines
The synthesis of thiazolo[3,2-a]pyridine derivatives from chromones and 1,4-zwitterions derived from 4,5-dimethylthiazole showcases the compound's role in creating structurally unique and potentially bioactive molecules (Terzidis et al., 2010).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
The synthesis of 2,4,5-trisubstituted imidazoles as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment highlights the compound's relevance in neurodegenerative disease research (Pervaiz et al., 2020).
Propriétés
IUPAC Name |
(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-10-16(25-11(2)20-10)7-17(22)21-8-14(15(9-21)18(23)24)12-4-3-5-13(19)6-12/h3-6,14-15H,7-9H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDLCUALDWMPEN-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)



![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)


![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
